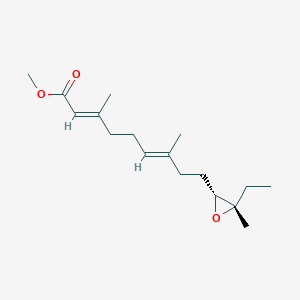

Juvenile hormone II

Vue d'ensemble

Description

Juvenile hormone II is a member of the juvenile hormone family of compounds that is the methyl ester of (2E,6E,10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoic acid. It is a fatty acid methyl ester, an epoxide, an enoate ester and a juvenile hormone.

Activité Biologique

Juvenile hormone II (JH II) is a crucial sesquiterpenoid hormone in insects, primarily synthesized in the corpora allata glands. It plays a significant role in regulating various biological processes, including development, reproduction, and metabolism. This article explores the biological activity of JH II, including its mechanisms of action, effects on insect physiology, and potential applications in pest control.

Overview of this compound

Juvenile hormones (JHs) are a group of structurally similar compounds that share a common role in insect development. JH II, specifically, differs from other forms by an additional methyl group at the C-4 position, which influences its biological activity and receptor interactions .

Hormonal Regulation:

JH II is primarily involved in inhibiting metamorphosis and promoting larval characteristics. It exerts its effects through binding to specific receptors, such as Methoprene-tolerant (Met) proteins, which are critical for mediating JH signaling pathways .

Developmental Effects:

Research indicates that JH II maintains larval status by preventing premature metamorphosis. For instance, studies on Drosophila melanogaster have shown that JH levels peak during larval stages and decline sharply post-pupariation, demonstrating its pivotal role in developmental timing .

Biological Activities

The biological activities of JH II can be categorized into several key functions:

- Metamorphosis Regulation: JH II prevents the transition from larval to pupal stages by inhibiting ecdysteroid actions.

- Reproductive Development: It influences reproductive maturation and egg production in adult females.

- Stress Response: JH II modulates stress resistance mechanisms in insects, enabling survival under adverse conditions .

- Caste Determination: In social insects like bees and ants, JH levels play a crucial role in determining caste differentiation .

Table 1: Summary of Key Studies on JH II

| Study | Organism | Findings |

|---|---|---|

| Richard et al. (1989) | Drosophila melanogaster | Identified peak JH levels during larval stage; linked to developmental timing. |

| Qu et al. (2017) | Drosophila | Demonstrated microRNA regulation of JH biosynthesis impacting pupal lethality. |

| Zhang et al. (2021) | Aedes aegypti | Showed silencing of JH receptor led to reduced fecundity and altered immune response. |

Applications in Pest Control

Given its essential role in insect development, JH II has been targeted for developing insect growth regulators (IGRs). Compounds that mimic or inhibit JH signaling can effectively disrupt the life cycle of pests without affecting non-target species:

Applications De Recherche Scientifique

Role in Insect Development

Juvenile hormones, including JH II, are pivotal in regulating the growth and development of insects. They maintain larval characteristics and prevent premature metamorphosis. Research has shown that JH II influences body size and growth rates in insects such as Drosophila melanogaster. Specifically, it regulates the insulin signaling pathway, which is critical for growth regulation .

Key Findings:

- JH II impacts growth rates rather than the duration of larval stages.

- It operates through the forkhead box O (FOXO) transcription factor, which is negatively regulated by insulin signaling.

- Loss of JH II leads to increased ecdysone synthesis, affecting growth rates without altering developmental timing .

Applications in Pest Management

Due to its significant role in insect development, JH II has been targeted for developing biorational insecticides. These insecticides exploit the unique biosynthetic pathways of JH in insects, providing a method to control pest populations without affecting non-target species.

Data Table: Efficacy of JH Analogues as Insecticides

| JH Analogue | Target Insect | Mechanism of Action | Efficacy |

|---|---|---|---|

| Pyriproxyfen | Aedes aegypti | Mimics JH action, disrupting development | High |

| Methoprene | Various Lepidoptera | Prevents pupation and adult emergence | Moderate to High |

| Fenoxycarb | Cockroaches | Alters growth and reproduction | High |

Influence on Reproductive Biology

JH II plays a critical role in regulating reproductive processes in insects. It influences ovarian development and egg production. Studies have demonstrated that manipulating JH levels can significantly affect fecundity in species such as Drosophila and Bombyx mori.

Case Study: Impact on Fecundity

- In Drosophila, silencing JH receptor genes resulted in decreased egg production, highlighting its essential role in reproductive health .

- In Bombyx mori, CRISPR/Cas9 technology has been used to explore the effects of JH on reproductive traits, revealing that reduced JH levels lead to extended larval growth but decreased reproductive output .

Developmental Timing and Metamorphosis

JH II is also involved in controlling metamorphic transitions. It acts as a "status quo" hormone during larval molts, preventing premature changes induced by ecdysone. This regulatory function is vital for ensuring proper developmental timing.

Research Insights:

- Studies have shown that applying JH analogues can delay metamorphosis in various insect species, demonstrating its potential use in managing pest life cycles .

- The hormone's suppression of ecdysone synthesis further illustrates its role in maintaining developmental stability .

Future Directions and Technological Advances

The study of JH II continues to evolve with advancements in molecular biology techniques such as CRISPR/Cas9 and mass spectrometry. These technologies allow for more precise manipulation and measurement of JH levels and their effects on insect biology.

Emerging Research Areas:

- Investigating the role of JH II in immune responses among insects.

- Exploring its applications in biocontrol strategies against agricultural pests.

- Understanding the interaction between JH signaling pathways and environmental factors affecting insect development.

Propriétés

IUPAC Name |

methyl (2E,6E)-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3/c1-6-17(4)15(20-17)11-10-13(2)8-7-9-14(3)12-16(18)19-5/h8,12,15H,6-7,9-11H2,1-5H3/b13-8+,14-12+/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVQJXZBSGXTGJ-TZDLBHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1([C@H](O1)CC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34218-61-6 | |

| Record name | Juvenile hormone II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34218-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Juvenile hormone II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034218616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JUVENILE HORMONE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8360T798MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.